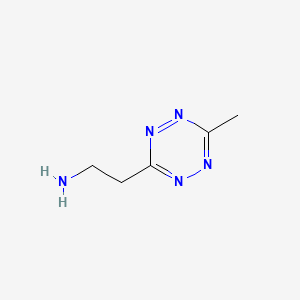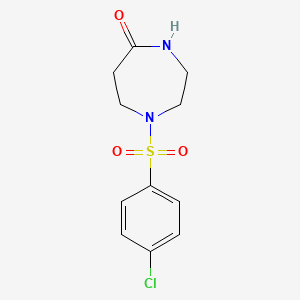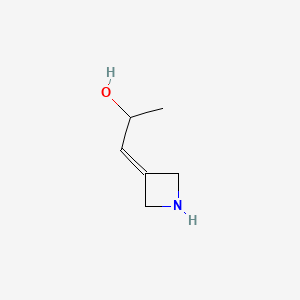![molecular formula C21H17N3O B14904701 (6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14904701.png)
(6E)-6-[4-(benzylamino)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Benzylamino)quinazolin-2-yl)phenol is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This compound features a quinazoline core structure substituted with a benzylamino group and a phenol group. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzylamino)quinazolin-2-yl)phenol typically involves the condensation of 2-aminobenzylamine with benzylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Benzylamino)quinazolin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced to form dihydroquinazolines.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolines
Substitution: Various substituted quinazoline derivatives
Applications De Recherche Scientifique
2-(4-(Benzylamino)quinazolin-2-yl)phenol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(4-(Benzylamino)quinazolin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, ultimately resulting in therapeutic effects such as reduced inflammation or inhibited tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Bromophenyl)quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)quinazolin-4(3H)-one
- 3-(5-((sub-phenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2styrylquinazolin-4(3H)-one
Uniqueness
2-(4-(Benzylamino)quinazolin-2-yl)phenol stands out due to its unique combination of a benzylamino group and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and enhances its potential for various therapeutic applications .
Propriétés
Formule moléculaire |
C21H17N3O |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[4-(benzylamino)quinazolin-2-yl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-19-13-7-5-11-17(19)21-23-18-12-6-4-10-16(18)20(24-21)22-14-15-8-2-1-3-9-15/h1-13,25H,14H2,(H,22,23,24) |
Clé InChI |
CYYDOMYWIALWEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Solubilité |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


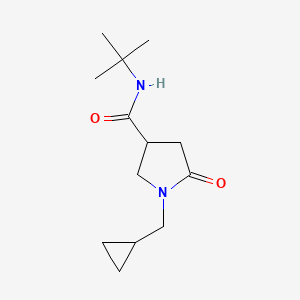
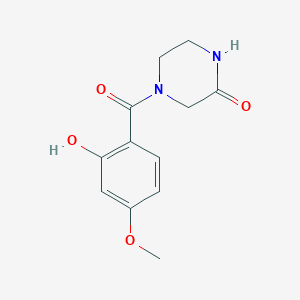
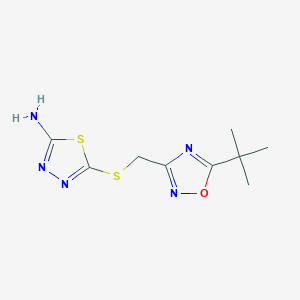
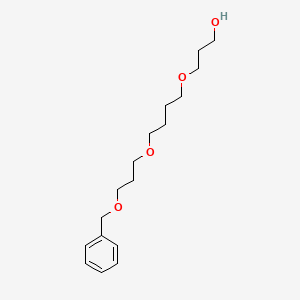
![N-(2,4-dimethylphenyl)-4-(4-methoxyphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14904635.png)
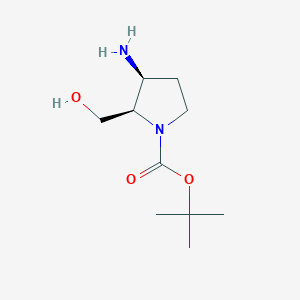
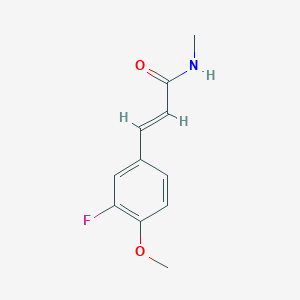
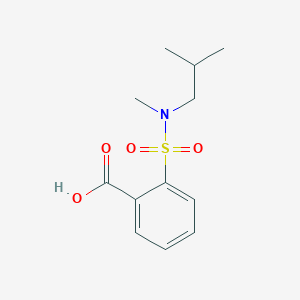
![10,10-Dimethyl-9-oxo-1-oxa-4-azaspiro[5.5]undec-7-ene-8-carbonitrile hydrochloride](/img/structure/B14904666.png)
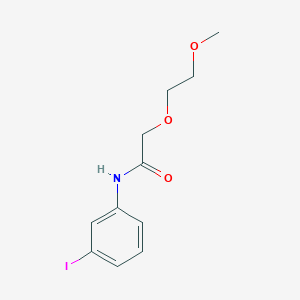
![ethyl 13-chloro-8-thia-10,12-diazatetracyclo[7.4.0.02,7.03,5]trideca-1(9),2(7),10,12-tetraene-4-carboxylate](/img/structure/B14904680.png)
